molecular formula C21H23NO5 B11933489 (+)-N-Formylnorglaucine

(+)-N-Formylnorglaucine

Cat. No.: B11933489
M. Wt: 369.4 g/mol
InChI Key: ZDVIYLFBYWWBHH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-N-Formylnorglaucine is a naturally occurring alkaloid compound. It is derived from the plant species belonging to the Menispermaceae family. This compound is known for its unique structural properties and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N-Formylnorglaucine typically involves multiple steps, starting from simpler precursor molecules. One common method involves the formylation of norglaucine, which can be achieved through the reaction of norglaucine with formic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes isolating the compound from plant materials using solvents, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-N-Formylnorglaucine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often employed.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide ions, are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(+)-N-Formylnorglaucine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and other organic compounds.

    Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it useful in biochemical research.

    Medicine: Preliminary research suggests that this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (+)-N-Formylnorglaucine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate biochemical pathways, leading to its observed biological effects. For instance, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

(+)-N-Formylnorglaucine can be compared with other similar alkaloid compounds, such as:

    Norglaucine: The parent compound from which this compound is derived.

    Glaucine: Another related alkaloid with similar structural features but different biological activities.

    Berberine: A well-known alkaloid with a broad range of pharmacological effects.

The uniqueness of this compound lies in its specific formyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-6-carbaldehyde

InChI

InChI=1S/C21H23NO5/c1-24-16-9-13-7-15-19-12(5-6-22(15)11-23)8-18(26-3)21(27-4)20(19)14(13)10-17(16)25-2/h8-11,15H,5-7H2,1-4H3/t15-/m0/s1

InChI Key

ZDVIYLFBYWWBHH-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)N(CCC3=C1)C=O)OC

Canonical SMILES

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)N(CCC3=C1)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.